(+)-Camptothecin
Overview
Description
(+)-Camptothecin is a naturally occurring alkaloid derived from the bark and stem of the Camptotheca acuminata tree, commonly known as the “happy tree” or “cancer tree.” This compound has garnered significant attention due to its potent anti-cancer properties, particularly its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Camptothecin involves several steps, starting from simple precursors. One common synthetic route begins with the formation of a key intermediate, 10-hydroxycamptothecin, through a series of reactions including cyclization, oxidation, and esterification. The final step involves the conversion of 10-hydroxycamptothecin to this compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves extraction from the Camptotheca acuminata tree, followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation and plant cell culture methods, which offer more sustainable and scalable alternatives to traditional extraction methods.
Chemical Reactions Analysis
Types of Reactions
(+)-Camptothecin undergoes various chemical reactions, including:
Oxidation: Conversion to 10-hydroxycamptothecin using oxidizing agents like potassium permanganate.
Reduction: Reduction of the lactone ring to form dihydrocamptothecin.
Substitution: Substitution reactions at the quinoline ring to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products
10-Hydroxycamptothecin: Formed through oxidation.
Dihydrocamptothecin: Formed through reduction.
Substituted Camptothecins: Formed through substitution reactions.
Scientific Research Applications
(+)-Camptothecin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various derivatives with improved pharmacological properties.
Biology: Studied for its role in inhibiting DNA topoisomerase I and its effects on cell cycle regulation.
Medicine: Used as a lead compound for the development of anti-cancer drugs such as irinotecan and topotecan.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
(+)-Camptothecin exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the complex between DNA and topoisomerase I, this compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
Similar Compounds
Irinotecan: A semi-synthetic derivative of (+)-Camptothecin used in the treatment of colorectal cancer.
Topotecan: Another derivative used in the treatment of ovarian and small cell lung cancer.
9-Aminocamptothecin: A derivative with enhanced water solubility and anti-cancer activity.
Uniqueness
This compound is unique due to its natural origin and potent inhibition of DNA topoisomerase I. Its derivatives, such as irinotecan and topotecan, have been developed to improve solubility, stability, and therapeutic efficacy, but the parent compound remains a valuable tool in cancer research and drug development.
Properties
IUPAC Name |
19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJKWCGYPAHWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274373 | |
Record name | (+/-)-Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31456-25-4 | |
Record name | (.+-.)-Camptothecin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Camptothecin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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